N-(2,2-difluoroethyl)oxan-4-amine chemical properties
N-(2,2-difluoroethyl)oxan-4-amine chemical properties
Rational Design and Physicochemical Profiling of N-(2,2-difluoroethyl)oxan-4-amine in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. As a Senior Application Scientist, I frequently leverage N-(2,2-difluoroethyl)oxan-4-amine (CAS: 1183014-98-3)[1] as a privileged building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Structural Rationale and Physicochemical Profiling
The architecture of N-(2,2-difluoroethyl)oxan-4-amine consists of a hydrophilic tetrahydropyran (oxane) core and a highly electron-withdrawing 2,2-difluoroethyl appendage. This specific combination is not arbitrary; it is a calculated design to solve common liabilities found in standard aliphatic amines.
Standard secondary amines typically exhibit a pKa between 10.0 and 10.5, rendering them >99% ionized at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability and a high affinity for the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. By introducing the geminal difluoro group, the strong inductive electron-withdrawing effect (-I effect) propagates through the carbon-carbon sigma bonds, pulling electron density away from the nitrogen lone pair[2]. This strategically depresses the pKa to the ~7.0–7.5 range[3], ensuring a optimal equilibrium between the neutral and ionized states in systemic circulation.
Quantitative Physicochemical Data
Table 1: Summary of key physicochemical parameters and their structural causality.
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C7H13F2NO | Balances polar surface area with lipophilic bulk. |
| Molecular Weight | 165.18 g/mol (Free Base) | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| CAS Registry Number | 1183014-98-3 (Free Base) | Standard identifier for the neutral species[1]. |
| CAS Registry Number | 1384429-56-4 (HCl Salt) | Standard identifier for the highly water-soluble hydrochloride salt[4]. |
| Predicted pKa | ~7.0 - 7.5 | Lowered by the -I effect of the CF2 group; optimizes the neutral/ionized ratio at pH 7.4[3],[2]. |
| LogD (pH 7.4) | 1.2 - 1.8 (Estimated) | Enhanced by fluorine; balances aqueous solubility with lipid membrane permeability[2]. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high-fidelity data, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to verify success before proceeding.
Protocol 1: Reductive Amination Synthesis
Objective: Synthesize N-(2,2-difluoroethyl)oxan-4-amine while strictly preventing over-alkylation to the tertiary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over stronger hydrides (like NaBH4) because it is a mild reagent that selectively reduces the intermediate iminium ion without reducing the starting ketone, thereby eliminating alcohol byproducts.
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Iminium Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and 2,2-difluoroethylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium intermediate.
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Self-Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the ketone peak is completely consumed and the iminium intermediate mass is dominant.
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Selective Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic release. Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint: Reaction completion is confirmed when LC-MS displays the target product mass (m/z [M+H]+ = 166.1).
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Acid-Base Swing Purification: Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane (DCM). To purify, extract the DCM layer with 1M HCl. The basic amine product will protonate and partition into the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 10 with 2M NaOH, and extract the pure free base back into fresh DCM.
Fig 1: Synthetic and analytical workflow for N-(2,2-difluoroethyl)oxan-4-amine.
Protocol 2: Potentiometric pKa Determination
Objective: Accurately measure the macroscopic pKa of the synthesized compound. Causality: Because the pKa is depressed (~7.0-7.5), the free base may exhibit limited aqueous solubility. A co-solvent system (Methanol/Water) extrapolated to 0% organic modifier (Yashuda-Shedlovsky extrapolation) is used to prevent precipitation during titration.
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Electrode Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25°C.
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Titration: Dissolve the HCl salt of the compound (CAS: 1384429-56-4)[4] in a 0.15 M KCl solution to maintain a constant ionic strength. Titrate dynamically with standardized 0.1 M KOH.
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Self-Validation Checkpoint: The first derivative of the titration curve (dpH/dV) must yield a sharp, symmetrical peak corresponding to the equivalence point. A broad or split peak indicates impurity or precipitation.
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Data Fitting: Calculate the exact pKa using the Henderson-Hasselbalch equation at the half-equivalence point, applying the Yashuda-Shedlovsky extrapolation if a co-solvent was utilized.
Pharmacokinetic (PK) and ADME Implications
The integration of the 2,2-difluoroethyl group does more than just modulate basicity; it serves as a robust metabolic shield.
In standard aliphatic amines, the alpha-carbon adjacent to the nitrogen is a prime target for Cytochrome P450 (CYP450) mediated oxidation, leading to rapid N-dealkylation and clearance. The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). By placing a geminal difluoro group adjacent to the amine, the alpha-carbon is sterically and electronically shielded from CYP450 enzymes[2]. This evasion of first-pass metabolism drastically reduces intrinsic clearance (CLint) and prolongs the biological half-life of the drug candidate.
Fig 2: Metabolic stability pathways highlighting CYP450 evasion by the difluoroethyl group.
Conclusion
N-(2,2-difluoroethyl)oxan-4-amine represents a masterclass in rational chemical design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically tune basicity, enhance lipophilicity, and block metabolic liabilities. When synthesized and profiled using the self-validating protocols outlined above, this building block serves as a highly reliable foundation for next-generation therapeutics.
References
- Sigma-Aldrich - C17h13f2no | Sigma-Aldrich (CAS 1183014-98-3).
- Chemshuttle - N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1384429-56-4).
- Guidechem - 2,2-DIFLUOROETHYLAMINE 430-67-1 wiki.
- Benchchem - Significance of Fluorine in Organic and Medicinal Chemistry Research.
